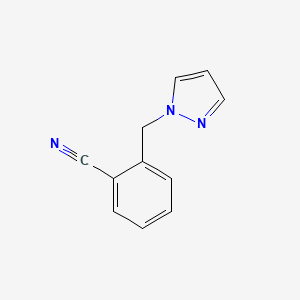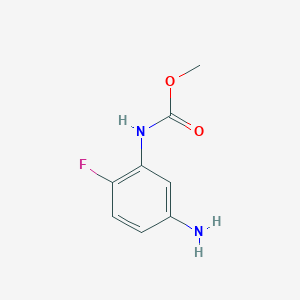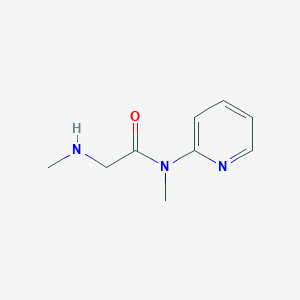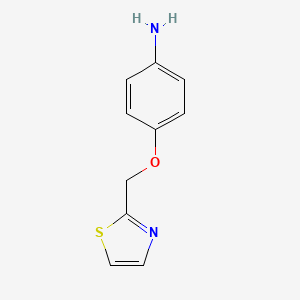![molecular formula C7H16ClN3O3 B1416411 3-[3-(2-氨基乙基)-脲基]-丙酸甲酯盐酸盐 CAS No. 2206244-11-1](/img/structure/B1416411.png)
3-[3-(2-氨基乙基)-脲基]-丙酸甲酯盐酸盐
描述
3-[3-(2-Aminoethyl)-ureido]-propionic acid methyl ester hydrochloride (AEP) is a compound that has been used in a variety of scientific applications, such as in the synthesis of peptides, in the study of enzyme-catalyzed reactions, and in the study of biochemical and physiological effects. AEP is a versatile compound that has a wide range of uses and applications, and has been studied extensively in the laboratory setting.
科学研究应用
合成和表征
已经对各种脲基糖和氨基酸酯的合成和性质进行了研究,它们与“3-[3-(2-氨基乙基)-脲基]-丙酸甲酯盐酸盐”具有结构相似性。例如,源自 2-氨基-2-脱氧-D-葡萄糖和氨基酸的新型脲基糖的合成证明了脲基衍生物在合成复杂分子中的多功能性 (Piekarska‐Bartoszewicz & Tcmeriusz,1993 年)。此外,开发了一种方便的氨基酸甲酯盐酸盐合成方法,突出了这些衍生物在各种化学反应中的重要性 (Jiabo Li 和 Y. Sha,2008 年)。
在药物合成中的应用
已经研究了某些 N-烷基氨基丙酸酯及其异羟肟酸的合成和性质,以了解其潜在的降压作用,说明了类似化合物如何在药物化学中使用 (R. T. Coutts 等人,1971 年)。将氨基酯机械化学制备成乙内酰脲,应用于抗癫痫药物苯妥英的合成,进一步证明了氨基酸酯在药物合成中的应用 (Laure Konnert 等人,2014 年)。
作为抗真菌剂和抗癌剂的潜力
氨基酸衍生物与金属配合物的合成和表征显示出潜在的抗真菌活性,表明可以探索类似化合物的生物活性 (J. Criado 等人,1998 年)。此外,合成 1-芳基-3-(2-氯乙基)脲作为潜在的抗癌剂表明脲衍生物在治疗应用中的相关性 (R. Gaudreault 等人,1988 年)。
属性
IUPAC Name |
methyl 3-(2-aminoethylcarbamoylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3.ClH/c1-13-6(11)2-4-9-7(12)10-5-3-8;/h2-5,8H2,1H3,(H2,9,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDGBGXTWGABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Amino-ethyl)-ureido]-propionic acid methyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)




![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
![4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1416342.png)

![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)



![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)